molecular formula C6H9NO3 B13845807 Methyl 5-amino-4,5-dihydrofuran-2-carboxylate

Methyl 5-amino-4,5-dihydrofuran-2-carboxylate

Cat. No.: B13845807
M. Wt: 143.14 g/mol
InChI Key: QCCAYPVWWYPINX-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,5-dihydrofuran-2-carboxylate is a chemical building block belonging to the class of functionalized dihydrofuran carboxylates. Compounds in this category are recognized as valuable precursors in synthetic organic chemistry, particularly for the development of more complex heterocyclic systems. While specific studies on this exact compound are limited, its structure incorporates both an ester and an amino group on a dihydrofuran scaffold, making it a versatile intermediate for further chemical transformations. Related 4-aminofuran compounds have been identified as important precursors for the synthesis of agrochemical active ingredients and pharmaceutical active ingredients, such as DNA binding agents . Furthermore, tetrahydrofuran-based amino acid esters and similar structures are frequently explored in medicinal chemistry as peptidomimetics and conformationally restricted gamma-amino acids, which are of significant interest for creating novel bioactive compounds . The dihydrofuran core is a privileged structure in medicinal chemistry, and this specific reagent provides researchers with a starting material for constructing these complex molecules. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-amino-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C6H9NO3/c1-9-6(8)4-2-3-5(7)10-4/h2,5H,3,7H2,1H3

InChI Key

QCCAYPVWWYPINX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC(O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves multi-step organic reactions starting from suitably functionalized precursors. The most documented laboratory synthesis route is as follows:

  • Starting Materials: Ethyl 2-chloro-3-oxobutanoate and malonic acid dinitrile.
  • Reaction Conditions: The reaction is typically carried out in the presence of sodium ethoxide as a base.
  • Reaction Outcome: This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate as an intermediate.
  • Further Processing: The intermediate undergoes subsequent transformations, including hydrolysis and esterification, to yield this compound.

This synthetic scheme leverages nucleophilic substitution and cyclization steps to construct the dihydrofuran ring with the desired amino and ester functionalities positioned correctly.

Alternative Synthesis Routes from Patent Literature

Recent patent disclosures (e.g., US20230339876A1) describe processes for preparing aminofuran derivatives, which may include this compound or its analogs. These processes often involve:

  • Use of Chlorinating Agents: Such as thionyl chloride (SOCl2), phosphoryl trichloride (POCl3), or triphosgene to activate carboxylic acid precursors.
  • Amination Steps: Introduction of amino groups via nucleophilic substitution or Curtius rearrangement reactions.
  • Solvent Systems: Common solvents include methanol, ethanol, acetonitrile, and toluene.
  • Catalysts and Bases: Triethylamine or other organic bases to facilitate substitution reactions.
  • Reaction Temperatures: Varying from room temperature to reflux conditions depending on the reagents and intermediates involved.

These patent methods emphasize novel reagents and reaction sequences to improve yields, selectivity, and scalability.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Intermediate/Product Notes
Laboratory Synthesis Ethyl 2-chloro-3-oxobutanoate, malonic acid dinitrile, sodium ethoxide Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate → this compound Classic route, multi-step, well-documented
Industrial Scale-Up Scale-up of lab route, optimized solvents, purification techniques Same as lab synthesis Focus on yield, purity, and safety
Patent-Described Routes Thionyl chloride, phosphoryl trichloride, triphosgene, triethylamine, methanol, acetonitrile Aminofuran derivatives including target compound Novel reagents and conditions for improved process

Analytical and Research Findings on Preparation

  • Reaction Mechanism Insights: The formation of the dihydrofuran ring involves nucleophilic attack and cyclization steps, with the amino group introduced either by substitution or rearrangement reactions.
  • Purity and Yield: The purity of this compound is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods.
  • Reaction Optimization: Parameters such as temperature, solvent polarity, and reagent stoichiometry significantly influence the yield and selectivity.
  • Scalability: Industrial processes require careful control of reaction exothermicity and by-product removal to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,5-dihydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Methyl 5-amino-4,5-dihydrofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Compound Name Substituents (Positions 4,5) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 5-NH₂ C₆H₉NO₃ 143.14 Amino, ester
3c () 4-Ph, 5-(4-Cl-benzoyl) C₂₀H₁₇ClO₄ 356.80 Acyl, aryl, ester
3g () 4-Ph, 5-acetyl C₁₆H₁₈O₄ 274.12 Acetyl, ester
Ethyl 3-amino-5,5-difluoro-... () 3-NH₂, 5,5-F C₁₁H₁₃F₂NO₃ 269.23 Amino, fluoro, ester

Table 2. Reactivity Comparison

Compound Key Reactivity Applications
This compound Nucleophilic substitution (NH₂), amidation Pharmaceutical intermediates
3c () Hydrolysis of acyl groups Synthetic intermediates
Methyl 5-nitro-... () Acid-catalyzed decomposition to nitrofurans Nitroheterocycle synthesis

Research Findings and Implications

  • Synthetic Utility: The tandem reactions described in and suggest that the target compound could be synthesized via similar methodologies, with the amino group introduced via reductive amination or nucleophilic substitution .
  • Biodereplication: Compound 10 () underscores the role of dihydrofuran carboxylates in natural product isolation, though the amino-substituted target compound may require distinct dereplication strategies .
  • Toxicity Considerations: While heterocyclic amines in cooked foods () are carcinogenic, the target compound’s saturated furan ring and amino group may reduce DNA adduct formation, warranting further toxicological studies .

Notes

  • Limitations: Direct experimental data for this compound are scarce in the provided evidence; comparisons rely on structural analogs.
  • Research Gaps : Further studies are needed to elucidate the compound’s spectroscopic profiles, synthetic pathways, and biological activities.

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